Reduced Molecular Weight Favors Blood-Brain Barrier Penetration Relative to Bulkier Indoline-2-carboxamide Derivatives
With a molecular weight of 325.32 g/mol, 1-(2-(4-nitrophenyl)acetyl)indoline-2-carboxamide satisfies all Lipinski rule-of-five criteria. In the T. brucei inhibitor series, lead optimization frequently increased molecular weight to 380–450 g/mol, which correlated with reduced brain penetration. The lower MW of the target compound is consistent with the physicochemical profile of early-stage hits (e.g., compound 9 in Cleghorn et al., MW 270 g/mol, EC50 0.49 μM) that demonstrated favorable CNS exposure [1].
| Evidence Dimension | Molecular weight (drug-likeness parameter) |
|---|---|
| Target Compound Data | 325.32 g/mol |
| Comparator Or Baseline | Average MW of optimized T. brucei indoline-2-carboxamide inhibitors reported in Cleghorn et al. (2015): ~400 g/mol (estimated range 380–450 g/mol) |
| Quantified Difference | Target compound is approximately 55–125 g/mol lower than comparator class average |
| Conditions | Calculated molecular weight; comparator MW range inferred from J Med Chem 2015, 58(19):7695-706 |
Why This Matters
Lower molecular weight within the indoline-2-carboxamide class favors passive membrane permeability and blood-brain barrier penetration, a critical requirement for stage 2 human African trypanosomiasis therapeutics.
- [1] Cleghorn LAT, et al. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. J Med Chem. 2015;58(19):7695-706. PMID: 26418485. View Source
